N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 313505-09-8
VCID: VC4448224
InChI: InChI=1S/C13H14N2OS/c1-8-4-5-11(6-9(8)2)12-7-17-13(15-12)14-10(3)16/h4-7H,1-3H3,(H,14,15,16)
SMILES: CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C)C
Molecular Formula: C13H14N2OS
Molecular Weight: 246.33

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide

CAS No.: 313505-09-8

Cat. No.: VC4448224

Molecular Formula: C13H14N2OS

Molecular Weight: 246.33

* For research use only. Not for human or veterinary use.

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide - 313505-09-8

Specification

CAS No. 313505-09-8
Molecular Formula C13H14N2OS
Molecular Weight 246.33
IUPAC Name N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide
Standard InChI InChI=1S/C13H14N2OS/c1-8-4-5-11(6-9(8)2)12-7-17-13(15-12)14-10(3)16/h4-7H,1-3H3,(H,14,15,16)
Standard InChI Key SIUNYNHJCCFZBD-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a thiazole core (a five-membered ring containing nitrogen and sulfur) substituted at the 4-position with a 3,4-dimethylphenyl group and at the 2-position with an acetamide functional group. Key structural parameters include:

PropertyValueSource
Molecular FormulaC₁₃H₁₄N₂OS
Molecular Weight246.33 g/mol
IUPAC NameN-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide
SMILESCC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C)C

The presence of electron-donating methyl groups on the phenyl ring enhances lipophilicity, potentially influencing membrane permeability in biological systems.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves a multi-step approach:

  • Thiazole Ring Formation: Condensation of thioamides with α-haloacetates or α-haloketones under basic conditions. For this compound, 3,4-dimethylthioacetamide may react with chloroacetamide derivatives.

  • Acetamide Introduction: Nucleophilic substitution or acylation at the thiazole’s 2-position using acetyl chloride or acetic anhydride .

A generalized reaction scheme is:
Thioamide+α-HaloacetamideBaseThiazole IntermediateAcetylationN-[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]acetamide\text{Thioamide} + \text{α-Haloacetamide} \xrightarrow{\text{Base}} \text{Thiazole Intermediate} \xrightarrow{\text{Acetylation}} \text{N-[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]acetamide}

Industrial-Scale Production

While no commercial synthesis details are published, scalable methods for related thiazoles involve:

  • Continuous Flow Reactors: To enhance yield and reduce reaction time.

  • Catalytic Systems: Transition metals (e.g., CuI) to facilitate cyclization .

Biological Activity and Mechanisms

Anticancer Properties

Structural analogs demonstrate cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2) via:

  • Apoptosis Induction: Activation of caspase-3 and PARP cleavage .

  • Kinase Inhibition: Suppression of EGFR or VEGFR2 signaling.

Research Findings and Comparative Analysis

Structure-Activity Relationships (SAR)

  • Phenyl Substitution: 3,4-Dimethyl groups enhance lipophilicity and target binding compared to unsubstituted phenyl.

  • Acetamide Role: Critical for hydrogen bonding with biological targets (e.g., enzyme active sites) .

Comparative Efficacy

CompoundTarget Activity (IC₅₀)Source
N-[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]acetamideNot reported
2-Chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide12 µM (EGFR)
N-[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]-2-(5-phenyltetrazol-2-yl)acetamide8 µM (VEGFR2)

Chloro- and tetrazole-substituted analogs show enhanced potency, suggesting avenues for structural optimization .

Future Directions

Research Priorities

  • In Vitro/In Vivo Studies: Evaluate toxicity, pharmacokinetics, and efficacy in disease models .

  • Molecular Docking: Identify putative targets (e.g., DHFR, EGFR) using computational models.

Synthetic Innovations

  • Green Chemistry: Solvent-free reactions or biocatalytic methods to improve sustainability.

  • Polypharmacology: Hybrid molecules combining thiazole and phthalazine moieties for multitarget activity .

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